Isosorbide 2-Mononitrate 5-β-D-Glucuronide
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Overview
Description
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide 5-Mononitrate, which is commonly used in the treatment of angina pectoris. This compound is characterized by its molecular formula C12H17NO12 and a molecular weight of 367.26 g/mol . It is primarily used in proteomics research and has significant implications in the field of pharmacology .
Scientific Research Applications
Isosorbide 2-Mononitrate 5-β-D-Glucuronide has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide Mononitrate . Isosorbide Mononitrate primarily targets the vascular smooth muscle cells, causing them to relax . This relaxation leads to vasodilation, or the widening of blood vessels, which can help to alleviate symptoms of conditions like angina pectoris .
Mode of Action
The compound interacts with its targets, the vascular smooth muscle cells, by releasing nitric oxide . This nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) within the cells . The increase in cGMP ultimately results in the relaxation of the vascular smooth muscle cells .
Biochemical Pathways
The action of this compound affects the nitric oxide-cGMP pathway . The release of nitric oxide and the subsequent increase in cGMP within vascular smooth muscle cells leads to their relaxation . This relaxation causes vasodilation, which can have downstream effects such as reducing the workload on the heart and improving blood flow .
Pharmacokinetics
It is known that the parent compound, isosorbide mononitrate, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects can help to alleviate symptoms of conditions like angina pectoris by reducing the workload on the heart and improving blood flow .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and moisture can affect the stability of the compound . Additionally, individual patient factors, such as other medications taken and overall health status, can influence the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the glucuronidation of Isosorbide 5-Mononitrate. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction . The reaction conditions often include a controlled pH environment and a temperature range that ensures optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound . Quality control measures are implemented to monitor the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
Isosorbide 2-Mononitrate 5-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Isosorbide 5-Mononitrate: A parent compound used in the treatment of angina pectoris.
Isosorbide Dinitrate: Another nitrate compound with similar vasodilating properties.
Nitroglycerin: A well-known nitrate used for the treatment of acute angina.
Uniqueness
Isosorbide 2-Mononitrate 5-β-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in pharmacological research .
Properties
CAS No. |
89576-61-4 |
---|---|
Molecular Formula |
C₁₂H₁₇NO₁₂ |
Molecular Weight |
367.26 |
Synonyms |
1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate |
Origin of Product |
United States |
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